N-(4-bromo-2-fluorophenyl)formamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)formamide is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 4-bromo-2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)formamide typically involves the reaction of 4-bromo-2-fluoroaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2-fluoroaniline and formic acid or formic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for maximum yield and purity, and the process is scaled up to meet industrial demands. The use of advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The formamide group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines. Oxidation reactions can lead to the formation of oxides or other oxidized products .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(4-bromo-2-fluorophenyl)benzamide: Contains a benzamide group instead of a formamide group.
N-(4-bromo-2-fluorophenyl)thioamide: Features a thioamide group in place of the formamide group.
Uniqueness
N-(4-bromo-2-fluorophenyl)formamide is unique due to its specific combination of bromine and fluorine substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Biological Activity
N-(4-bromo-2-fluorophenyl)formamide, with the molecular formula C₇H₅BrFNO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound features a formamide functional group attached to a phenyl ring substituted with bromine and fluorine atoms. This unique substitution pattern enhances its reactivity and biological activity compared to similar compounds. The compound's structural characteristics are summarized in the table below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₇H₅BrFNO | Contains both bromine and fluorine; versatile reactivity |
N-(4-bromo-phenyl)formamide | C₇H₆BrNO | Lacks fluorine; simpler structure |
N-(3-bromo-2-fluorophenyl)formamide | C₇H₅BrFNO | Different substitution pattern on phenyl ring |
N-(4-chloro-2-fluorophenyl)formamide | C₇H₅ClFNO | Contains chlorine instead of bromine |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Specific derivatives of this compound have shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. For instance, studies have reported that derivatives with halogen substitutions (like bromine and chlorine) tend to have enhanced activity against common pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, compounds with similar structures have demonstrated promising results in inhibiting tumor cell proliferation. For example, derivatives containing halogen substituents were shown to exhibit cytotoxic effects against various cancer cell lines, such as:
- MCF7 (breast cancer)
- HT29 (colon cancer)
- SK-OV-3 (ovarian cancer)
In one study, a derivative of this compound displayed an IC50 value of 0.1 µM against the MCF7 cell line, indicating potent anticancer activity .
The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets. Binding affinity studies suggest that this compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth. For instance, it has been suggested that the presence of the formamide group plays a crucial role in facilitating these interactions .
Case Studies
- Anticancer Efficacy : A study published in MDPI highlighted the efficacy of various formamide derivatives in inhibiting tumor growth in vivo. The study found that compounds similar to this compound significantly reduced tumor size in mouse models .
- Antimicrobial Testing : Another investigation focused on testing the antimicrobial properties of several halogenated formamides against clinical isolates. The results indicated that compounds with bromine and fluorine substitutions had lower minimum inhibitory concentrations (MICs), suggesting higher potency against resistant strains .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYYPZTVMAYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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